(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes an azetidine group, a piperazine group, and a pyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different functional groups. The indole group is a key part of the structure, contributing to its aromatic nature . The azetidine and piperazine groups add additional complexity to the structure .Scientific Research Applications
Pharmacokinetics and Metabolism
One study detailed the pharmacokinetics, metabolism, and excretion of a related compound, highlighting its rapid absorption and identification of major metabolic pathways. These pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation, suggesting its elimination through both metabolism and renal clearance. This information is crucial for understanding the disposition of such compounds in the body (Sharma et al., 2012).
Potential Therapeutic Applications
Another study synthesized and evaluated a series of compounds as inhibitors of dipeptidyl peptidase IV, identifying potent and selective compounds with high oral bioavailability. These findings underscore the potential therapeutic applications of such compounds in treating diseases, such as type 2 diabetes (Ammirati et al., 2009).
Antimicrobial and Antitubercular Activities
Research into pyrimidine-azetidinone analogues has shown promise in antimicrobial and antitubercular activities. A study synthesizing a series of such analogues revealed their in vitro activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing antibiotic resistance and tuberculosis treatment challenges (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound having broad-spectrum biological activities , suggesting that it could have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities . They have been found to interact with multiple receptors, which could potentially influence a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cells, including antiviral, anti-inflammatory, and anticancer activities .
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical reactions .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways .
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-8-10-26(11-9-25)21-22-6-3-7-23-21)15-13-27(14-15)20(29)17-12-24-18-5-2-1-4-16(17)18/h1-7,12,15,24H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMROSPCHHXLIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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